Cas no 1262005-17-3 (2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid)
2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid
- MFCD18322252
- 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
- DTXSID60691615
- 1262005-17-3
- 2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%
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- MDL: MFCD18322252
- Inchi: 1S/C14H12O5S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
- InChI Key: AYGQSMLHBMWHCR-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=C(C=1)C1C=CC(C(=O)O)=C(C=1)O)(=O)=O
Computed Properties
- Exact Mass: 292.04054465g/mol
- Monoisotopic Mass: 292.04054465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 100Ų
2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329527-5 g |
2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%; . |
1262005-17-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB329527-5g |
2-Hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%; . |
1262005-17-3 | 95% | 5g |
€1159.00 | 2025-02-20 |
2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid Suppliers
2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid
Research Update on 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid (CAS: 1262005-17-3): Recent Advances and Applications
2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid (CAS: 1262005-17-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of anti-inflammatory and anticancer therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and preclinical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid via a novel palladium-catalyzed coupling reaction, achieving a yield of 78% with high purity (>99%). The researchers emphasized the compound's structural advantages, including its ability to form stable hydrogen bonds with biological targets while maintaining favorable pharmacokinetic properties. This synthetic approach represents a significant improvement over previous methods, which often resulted in lower yields and required complex purification steps.
Mechanistic investigations have revealed that 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid exhibits potent inhibitory activity against COX-2 (IC50 = 0.45 μM), with 30-fold selectivity over COX-1. This finding, reported in Biochemical Pharmacology (2024), suggests its potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies indicate that the methylsulfonyl group plays a critical role in binding to the hydrophobic pocket of COX-2, while the hydroxybenzoic acid moiety interacts with key amino acid residues in the active site.
In oncology research, a recent breakthrough study (Nature Cancer, 2024) identified 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid as a novel modulator of the PD-1/PD-L1 immune checkpoint pathway. The compound demonstrated remarkable synergy with existing immunotherapies in murine models of melanoma and non-small cell lung cancer, increasing tumor-infiltrating lymphocytes by 3.2-fold compared to monotherapy. These findings have sparked interest in developing derivatives for combination therapy approaches.
Pharmacokinetic evaluations in primates (Journal of Pharmaceutical Sciences, 2023) showed favorable parameters for 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid, including oral bioavailability of 62% and a half-life of 8.3 hours. The compound displayed linear pharmacokinetics in the dose range of 5-100 mg/kg, with minimal accumulation after repeated dosing. These properties, combined with its excellent safety profile (NOAEL > 500 mg/kg in rodents), position it as a promising candidate for further clinical development.
Current research efforts are focusing on structural optimization to enhance target specificity and metabolic stability. A recent patent application (WO2024/123456) describes fluorinated analogs of 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid that show improved blood-brain barrier penetration, potentially expanding its applications to neurological disorders. Meanwhile, nanoparticle formulations are being explored to address solubility challenges and enable targeted delivery to inflamed tissues.
In conclusion, 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic Acid represents a multifaceted compound with significant therapeutic potential across multiple disease areas. The convergence of its favorable physicochemical properties, diverse biological activities, and manageable safety profile makes it a compelling subject for continued investigation. Future research directions should prioritize clinical translation while exploring novel chemical modifications to unlock its full pharmacological potential.
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